Alnincanone
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Overview
Description
Alnincanone is a natural product that belongs to the family of sesquiterpene lactones. It was first isolated from the leaves of Alnus incana, a tree native to Europe, Asia, and North America. Alnincanone has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Due to its potential therapeutic applications, alnincanone has attracted significant attention from the scientific community.
Scientific Research Applications
Micropropagation and Alkannin Production
Alnincanone, also known as alkannin, is a bioactive compound found in the roots of Arnebia hispidissima. Research has shown that alkannin has antibiotic and anti-inflammatory properties and is widely used in the cosmetic and textile industries. A study by M. S. Shekhawat & N. S. Shekhawat (2011) demonstrated the successful establishment of callus and cell suspension culture for optimizing the production of alkannin, showing higher production in all in vitro culture systems compared to field-grown plants.
Anticancer Effects
Alkannin derivatives have shown promising anticancer effects. A study on a new derivative, SYUNZ‐16, revealed its potential in inhibiting tumor growth and inducing apoptosis in cancer cells. This was evidenced by decreased phosphorylation of AKT and increased expression of pro-apoptotic genes. The study by R. Deng et al. (2010) supports the development of SYUNZ‐16 as a potential antitumor drug.
Wound Healing Properties
Alkannins and shikonins (A/S), found in various species including those containing alnincanone, have been identified as agents promoting wound healing. They exhibit anti-inflammatory, antimicrobial, and antithrombotic properties. The synthesis of specific A/S derivatives has opened new possibilities in exploring these compounds for therapeutic targets, as reported by V. Papageorgiou, A. Assimopoulou, & A. Ballis (2008).
Synthesis and Structure Analysis
Research has also been conducted on the synthesis and structure analysis of alnincanone derivatives. A study by A. Zorina et al. (2019) focused on derivatives of natural lupenone, dipterocarpol, and alnincanone, assessing their anti-influenza and anti-proliferative activities.
properties
CAS RN |
19891-87-3 |
---|---|
Product Name |
Alnincanone |
Molecular Formula |
C31H52O2 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-2,5-dimethyl-5-propan-2-yloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C31H52O2/c1-20(2)30(8)18-19-31(9,33-30)22-12-16-28(6)21(22)10-11-24-27(5)15-14-25(32)26(3,4)23(27)13-17-29(24,28)7/h20-24H,10-19H2,1-9H3/t21-,22+,23+,24-,27+,28-,29-,30-,31+/m1/s1 |
InChI Key |
LHPJBVHIHBSBRD-JQYZYYRZSA-N |
Isomeric SMILES |
CC(C)[C@]1(CC[C@@](O1)(C)[C@H]2CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C |
SMILES |
CC(C)C1(CCC(O1)(C)C2CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C |
Canonical SMILES |
CC(C)C1(CCC(O1)(C)C2CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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